molecular formula C19H22ClN5O2 B12024177 7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12024177
M. Wt: 387.9 g/mol
InChI Key: WLQPQTDGBHABFY-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a piperidinyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the chlorobenzyl group, the methyl group, and the piperidinyl group to the purine core. Common reagents used in these reactions include chlorobenzyl chloride, methyl iodide, and 4-methylpiperidine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products. Substitution reactions can result in the formation of various functionalized purine derivatives.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(2-chlorobenzyl)-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

InChI

InChI=1S/C19H22ClN5O2/c1-12-7-9-24(10-8-12)18-21-16-15(17(26)22-19(27)23(16)2)25(18)11-13-5-3-4-6-14(13)20/h3-6,12H,7-11H2,1-2H3,(H,22,26,27)

InChI Key

WLQPQTDGBHABFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C

Origin of Product

United States

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